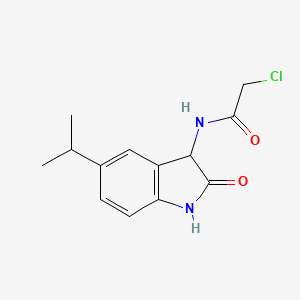
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is a chemical compound that has gained significant attention among scientists due to its potential applications in various fields. This compound is a derivative of the indole-3-acetic acid (IAA) class of plant hormones and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as an agonist of the 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide receptor and promote plant growth. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities, which may be related to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can promote plant growth, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In addition, this compound has been found to exhibit anti-tumor and anti-cancer activities, making it a potential candidate for research in the field of oncology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide is its ability to promote plant growth. This makes it a potential candidate for research in the field of agriculture. In addition, this compound has been found to exhibit various biological activities, making it a versatile compound for research in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide. One potential direction is to investigate the mechanism of action of this compound in more detail, particularly in relation to its ability to promote plant growth and exhibit anti-inflammatory and antioxidant activities. Another potential direction is to explore the potential applications of this compound in the field of medicine, particularly in relation to its anti-tumor and anti-cancer activities. Additionally, further research is needed to investigate the limitations of this compound and to develop new synthesis methods that can improve its solubility and yield.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide involves the reaction between 2-oxo-5-propan-2-yl-1,3-dihydroindole-3-acetic acid and thionyl chloride in the presence of triethylamine. This reaction leads to the formation of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide with a yield of around 75%. This synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide has been found to exhibit various biological activities, making it a potential candidate for research in various fields. One of the primary research applications of this compound is in the field of plant growth regulation. Studies have shown that 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide can mimic the effects of 2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide and promote plant growth. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for research in the field of medicine.
Propiedades
IUPAC Name |
2-chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-7(2)8-3-4-10-9(5-8)12(13(18)15-10)16-11(17)6-14/h3-5,7,12H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKDCWFOQYWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-oxo-5-propan-2-yl-1,3-dihydroindol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

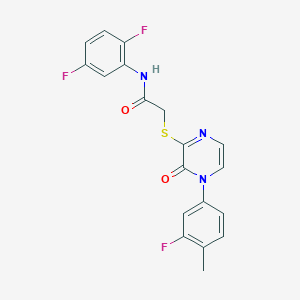

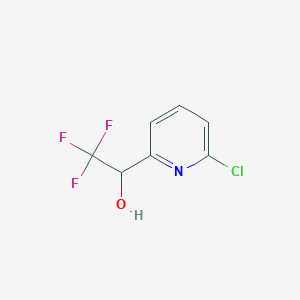
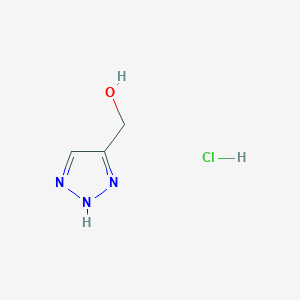
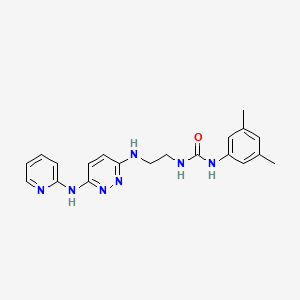
![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)

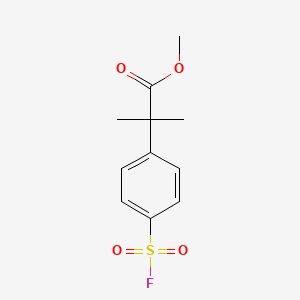
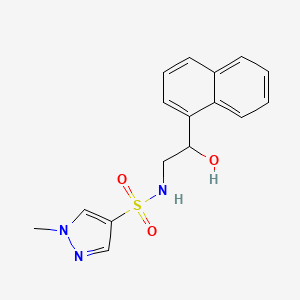
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
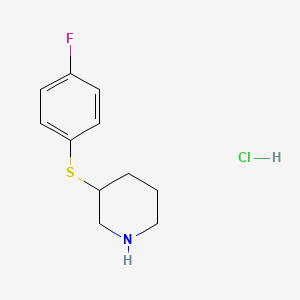

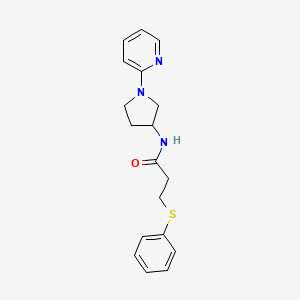
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)